molecular formula C19H21NOS B8718539 (R)-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine

(R)-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine

Cat. No. B8718539
M. Wt: 311.4 g/mol
InChI Key: JFTURWWGPMTABQ-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine is a useful research compound. Its molecular formula is C19H21NOS and its molecular weight is 311.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality (R)-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

(R)-N,N-dimethyl-3-(naphthyloxy)-3-(2-thienyl)propylamine

Molecular Formula

C19H21NOS

Molecular Weight

311.4 g/mol

IUPAC Name

(3R)-N,N-dimethyl-3-naphthalen-1-yloxy-3-thiophen-2-ylpropan-1-amine

InChI

InChI=1S/C19H21NOS/c1-20(2)13-12-18(19-11-6-14-22-19)21-17-10-5-8-15-7-3-4-9-16(15)17/h3-11,14,18H,12-13H2,1-2H3/t18-/m1/s1

InChI Key

JFTURWWGPMTABQ-GOSISDBHSA-N

Isomeric SMILES

CN(C)CC[C@H](C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Canonical SMILES

CN(C)CCC(C1=CC=CS1)OC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The preparation of the enantiomerically pure duloxetine intermediate (S)-AT-OL by its chiral resolution is exemplified in U.S. Pat. No. 5,362,886 (U.S. '886) and in WO 2004/031168, by the use of (S)-(+)-mandelic acid and (−)-2,3:4,6-Di-O-isopropylidene-2-keto-L-gulonic acid, respectively. The U.S. '886 patent describes the preparation of duloxetine by the chiral resolution of N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine (rac-AT-OL) with (S)-mandelic acid (Stage a), its reaction with fluoronaphtalene (Stage b) to give N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine (DNT), demethylation with phenyl chloroformate (Stage c), basic hydrolysis in the presence of (Stage d), and acidification (Stage e) in accordance with the following Scheme 1.
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Synthesis routes and methods II

Procedure details

In this example, 2-acetylthiophene is used as the starting material for reacting with formaldehyde and dimethylamine to form a Mannich product namely 3-dimethylamino-1-(2-thienyl)propan-1-one. A hydride reduction is performed on this propanone to form corresponding 3-dimethylamino-1-(2-thienyl)propan-1-ol. The resulting propanol is then reacted with fluoronaphthalene to form N,N-dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propylamine. Subsequently, racemic Duloxetine® is obtained by demethylation of this propylamine. In this process, the yield of demethylation is very low, about 41%. In addition, Duloxetine® produced via this route is racemic. Resolution is therefore needed to obtain chiral Duloxetine which renders this process less competitive.
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Synthesis routes and methods III

Procedure details

Di-para-toluoyl-L-tartaric acid works as an efficient resolving agent for preparation of (S)-isomer of compound of formula 4, for example, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine. The R-isomer enriched mother liquor containing (R)-(−)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine can be racemized to obtain (±)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine by treatment with a base, which can be further recycled and subjected to resolution process with DPTTA, thereby increasing the yield of desired enantiomer, (S)-(+)-N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine.
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Synthesis routes and methods IV

Procedure details

To 120 ml ethyl acetate is added 10 g (0.032 moles) of racemic N,N-Dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)propanamine, followed by 5.95 g (0.015 moles) of Di-para-toluoyl-L-tartaric acid at 25° C.-28° C. The resultant clear solution is stirred at room temperature for about 2-3 hrs so as to crystallise the acid addition salt of the desired enantiomer of N,N-dimethyl-3-(1-naphthalenyloxy)-3-(2-thienyl)-propanamine. The product is filtered, washed with 100 ml ethyl acetate and dried at 60-70° C. Yield: 7.8 g, about 98% ee.
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